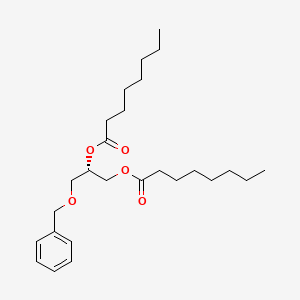

(S)-sn-1,2-Dioctanoyl-3-benzylglycerol

Beschreibung

BenchChem offers high-quality (S)-sn-1,2-Dioctanoyl-3-benzylglycerol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-sn-1,2-Dioctanoyl-3-benzylglycerol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[(2S)-2-octanoyloxy-3-phenylmethoxypropyl] octanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O5/c1-3-5-7-9-14-18-25(27)30-22-24(21-29-20-23-16-12-11-13-17-23)31-26(28)19-15-10-8-6-4-2/h11-13,16-17,24H,3-10,14-15,18-22H2,1-2H3/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYDQMIJNZBEQD-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COCC1=CC=CC=C1)OC(=O)CCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COCC1=CC=CC=C1)OC(=O)CCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol

An In-Depth Technical Guide to (S)-sn-1,2-Dioctanoyl-3-benzylglycerol: A Metabolically Stabilized Diacylglycerol Analog for Signal Transduction Research

Introduction: The Need for Precision in Second Messenger Research

In the intricate world of cellular signaling, second messengers like sn-1,2-diacylglycerol (DAG) play a pivotal role in translating extracellular signals into intracellular responses. A primary effector of DAG is Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a vast array of cellular processes, from proliferation and differentiation to apoptosis. The transient nature of endogenous DAG, however, presents a significant challenge for researchers seeking to dissect its downstream effects. Natural DAG is rapidly metabolized, primarily through phosphorylation by diacylglycerol kinases (DGKs) into phosphatidic acid, which effectively terminates the signal. This metabolic instability complicates the interpretation of experimental results and limits the ability to sustain pathway activation for detailed study.

To overcome this limitation, synthetic DAG analogs have been developed. Among these, (S)-sn-1,2-Dioctanoyl-3-benzylglycerol emerges as a sophisticated tool for researchers in cell biology and drug development. By strategically placing a benzyl group at the sn-3 position, this molecule is designed to resist phosphorylation by DGKs, thereby providing a more stable and prolonged activation of DAG-dependent signaling pathways. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and application of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol, offering field-proven insights for its effective use in research.

Chemical Structure and Physicochemical Properties

(S)-sn-1,2-Dioctanoyl-3-benzylglycerol is a chiral glycerolipid characterized by a glycerol backbone esterified with two octanoyl (C8:0) fatty acids at the sn-1 and sn-2 positions and a benzyl ether linkage at the sn-3 position. The "(S)" designation refers to the stereochemistry at the C2 position of the glycerol backbone, which is the naturally occurring and biologically active enantiomer for activating PKC.[1]

Structural Analysis

The key structural features of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol are:

-

Glycerol Backbone: The three-carbon scaffold to which the functional groups are attached.

-

sn-1 and sn-2 Dioctanoyl Esters: These medium-chain fatty acids confer lipophilicity to the molecule, allowing it to intercalate into cellular membranes. The presence of two acyl chains is critical for the activation of PKC.[2][3]

-

sn-3 Benzyl Ether: This bulky, chemically stable group serves two primary purposes:

-

Metabolic Stability: It sterically hinders and prevents the phosphorylation of the sn-3 hydroxyl group by diacylglycerol kinases, the primary route of metabolic inactivation for natural DAG.[4]

-

Hydrophobicity: The benzyl group increases the overall hydrophobicity of the molecule, which may influence its membrane dynamics.

-

The structure of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol is depicted below:

Caption: Chemical structure of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol and its essential precursor, (S)-3-O-Benzyl-sn-glycerol.

| Property | (S)-sn-1,2-Dioctanoyl-3-benzylglycerol | (S)-3-O-Benzyl-sn-glycerol |

| Molecular Formula | C₂₆H₄₂O₅ | C₁₀H₁₄O₃[5] |

| Molecular Weight | 434.61 g/mol | 182.22 g/mol [5] |

| CAS Number | 100356-32-3 | 56552-80-8[5] |

| Appearance | Clear, colorless oil | Oily product[5] |

| Solubility | Soluble in Dichloromethane, Ether, Ethyl Acetate, Methanol | Information not readily available |

| Storage | Recommended long-term storage at -20°C. May be stored at room temperature for short periods. | Store at 0-8°C[5] |

Synthesis and Characterization

The synthesis of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol is a multi-step process that requires careful control of stereochemistry to ensure the final product is biologically active. The general strategy involves the synthesis of the chiral backbone, (S)-3-O-Benzyl-sn-glycerol, followed by the esterification of the remaining two hydroxyl groups.

Workflow for the Synthesis of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol

Caption: Synthetic workflow for (S)-sn-1,2-Dioctanoyl-3-benzylglycerol.

Experimental Protocol: Synthesis

This protocol is a representative method based on established organic chemistry principles for glycerolipid synthesis.

Part 1: Synthesis of (S)-3-O-Benzyl-sn-glycerol (Precursor) [6]

-

Reaction Setup: In a round-bottom flask, combine isopropylideneglycerol (1 equivalent), a 50% (w/v) aqueous solution of sodium hydroxide, benzyl chloride (1 equivalent), and a phase-transfer catalyst such as benzyltri-n-butylammonium chloride.

-

Benzylation: Stir the mixture vigorously at 100°C for 5 hours. The phase-transfer catalyst facilitates the reaction between the aqueous and organic phases.

-

Workup: Cool the reaction to room temperature, dilute with water, and extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Deprotection: Remove the solvent under reduced pressure. To the resulting residue, add a 15% (w/v) solution of sulfuric acid and stir at 100°C for 2.5 hours to hydrolyze the isopropylidene protecting group.

-

Purification: After cooling, extract with petroleum ether to remove any unreacted starting material. Neutralize the aqueous layer and extract the product with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to yield (S)-3-O-Benzyl-sn-glycerol as an oil.

Part 2: Acylation to (S)-sn-1,2-Dioctanoyl-3-benzylglycerol

-

Reaction Setup: Dissolve (S)-3-O-Benzyl-sn-glycerol (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0°C in an ice bath.

-

Esterification: Add octanoyl chloride (2.2 equivalents) dropwise to the cooled solution while stirring. The pyridine acts as both a solvent and a base to neutralize the HCl byproduct.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding cold water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action and Biological Significance

The primary mechanism of action of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol is the activation of Protein Kinase C (PKC) isoforms. It functions as a structural and functional mimic of endogenous sn-1,2-diacylglycerol.

The DAG-PKC Signaling Axis

The activation of PKC by DAG is a cornerstone of cellular signal transduction. The process can be summarized as follows:

-

Signal Reception: An extracellular signal (e.g., a hormone or growth factor) binds to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK).

-

PLC Activation: This binding activates Phospholipase C (PLC) at the plasma membrane.

-

PIP₂ Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a minor phospholipid component of the inner leaflet of the plasma membrane.

-

Second Messenger Generation: This hydrolysis generates two second messengers: inositol 1,4,5-trisphosphate (IP₃) and DAG.

-

PKC Activation: IP₃ diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, causing the release of Ca²⁺. The increase in intracellular Ca²⁺ and the presence of DAG in the membrane synergistically recruit and activate conventional PKC isoforms.[4]

Caption: The canonical DAG/IP₃ signaling pathway activated by the DAG analog.

The Advantage of the Benzyl Group: Prolonging the Signal

As previously mentioned, the action of endogenous DAG is transient due to its rapid conversion to phosphatidic acid by DGKs. The sn-3 benzyl group of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol makes the molecule resistant to this phosphorylation. This metabolic stability transforms it from a transient activator into a sustained one, allowing researchers to study the longer-term consequences of PKC activation without the confounding effects of rapid signal termination. This is particularly valuable in studies of gene expression, cell differentiation, and chronic pathway activation in disease models.

Applications in Research and Drug Development

The unique properties of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol make it a valuable tool in several areas of biomedical research.

-

Dissecting PKC Isoform-Specific Functions: By providing a sustained activation signal, this molecule can be used to study the specific downstream targets and cellular outcomes of activating different PKC isoforms.

-

Cancer Research: Dysregulation of the PKC signaling pathway is implicated in many cancers. This stable DAG analog can be used to investigate the role of chronic PKC activation in tumor promotion, proliferation, and metastasis.

-

Neuroscience: PKC plays a critical role in neuronal signaling, synaptic plasticity, and memory formation. (S)-sn-1,2-Dioctanoyl-3-benzylglycerol can be used to explore the long-term effects of PKC activation on these processes.

-

Immunology: DAG signaling is essential for T-cell activation and immune responses. This tool can help elucidate the role of sustained PKC signaling in immune cell function and dysfunction.

-

Drug Screening: It can be used as a positive control in high-throughput screening assays designed to identify inhibitors of the PKC pathway.

Experimental Protocols: Application of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol

Protocol 1: In Vitro Protein Kinase C Activity Assay

This protocol describes a method to measure the ability of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol to activate purified PKC in a cell-free system.

-

Preparation of Lipid Vesicles:

-

In a glass vial, mix phosphatidylserine (PS) and (S)-sn-1,2-Dioctanoyl-3-benzylglycerol in chloroform at a molar ratio of 4:1.

-

Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in a kinase assay buffer (e.g., 20 mM HEPES, pH 7.4) by vortexing.

-

Sonicate the suspension briefly in a bath sonicator to create small unilamellar vesicles.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the kinase assay buffer, the prepared lipid vesicles, CaCl₂, a specific PKC peptide substrate, and purified PKC enzyme.

-

Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP).

-

Incubate the reaction at 30°C for 10-20 minutes.

-

-

Termination and Detection:

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the peptide substrate using a scintillation counter. Increased radioactivity compared to a control without the DAG analog indicates PKC activation.

-

Protocol 2: Cell-Based Assay for PKC Translocation

This protocol uses immunofluorescence to visualize the translocation of PKC from the cytosol to the plasma membrane upon activation.

-

Cell Culture: Plate cells (e.g., HeLa or COS-7) on glass coverslips and grow to 70-80% confluency.

-

Treatment:

-

Prepare a stock solution of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol in DMSO.

-

Dilute the stock solution in serum-free media to the desired final concentration (e.g., 1-10 µM).

-

Replace the culture medium with the treatment medium and incubate for various time points (e.g., 5, 15, 30, 60 minutes).

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS).

-

Incubate with a primary antibody specific for the PKC isoform of interest.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

In untreated cells, PKC should show a diffuse cytosolic staining. Upon activation by (S)-sn-1,2-Dioctanoyl-3-benzylglycerol, a significant portion of the fluorescence signal should translocate to the plasma membrane.

-

Conclusion

(S)-sn-1,2-Dioctanoyl-3-benzylglycerol represents a significant advancement in the toolset available to researchers studying DAG-mediated signal transduction. Its key innovation, the metabolically stable benzyl group at the sn-3 position, allows for the sustained and controlled activation of PKC and other DAG effectors. This property enables a more precise interrogation of the downstream consequences of this critical signaling pathway, paving the way for new discoveries in a wide range of biological processes and disease states. As with any powerful tool, a thorough understanding of its chemical properties, mechanism of action, and appropriate experimental application is paramount to its successful implementation in the laboratory.

References

- Bishop, W. R., & Bell, R. M. (1986). Intracellular activation of protein kinase C and regulation of the surface transferrin receptor by diacylglycerol is a spontaneously reversible process that is associated with rapid formation of phosphatidic acid. Proceedings of the National Academy of Sciences, 83(5), 1281-1284.

- Marquez, V. E. (2005). Synthetic Diacylglycerols (DAG) and DAG-Lactones as Activators of Protein Kinase C (PK-C). Accounts of chemical research, 38(5), 405-414.

- Malolanarasimhan, K., Kedei, N., Sigano, D. M., Kelley, J. A., Lai, C. C., Lewin, N. E., ... & Marquez, V. E. (2007). Conformationally constrained analogues of diacylglycerol (DAG). 27. Modulation of membrane translocation of protein kinase C (PKC) isozymes alpha and delta by diacylglycerol lactones (DAG-lactones) containing rigid-rod acyl groups. Journal of medicinal chemistry, 50(5), 962-978.

- Wender, P. A., Koehler, K. F., Sharkey, N. A., Dell'Aquila, M. L., & Blumberg, P. M. (1986). Analysis of the phorbol ester pharmacophore on protein kinase C as a guide to the rational design of new classes of analogs. Proceedings of the National Academy of Sciences, 83(12), 4214-4218.

- Bowlby, M. R., & Levitan, I. B. (1995). Protein kinase C–independent inhibition of arterial smooth muscle K+ channels by a diacylglycerol analogue. British journal of pharmacology, 114(5), 1103.

-

PrepChem. (n.d.). Synthesis of 3-O-Benzylglycerol. Retrieved from [Link]

- Yan, Q., Jacobson, T. B., Ye, Z., Cortés-Pena, Y. R., Bhagwat, S. S., Hubbard, S., ... & Pfleger, B. F. (2023). Evaluation of 1, 2-diacyl-3-acetyl triacylglycerol production in Yarrowia lipolytica. Metabolic Engineering, 75, 1-11.

-

Beilstein-Institut. (n.d.). Synthesis of ether lipids: natural compounds and analogues. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

CABBI. (2023). Evaluation of 1,2-Diacyl-3-Acetyl Triacylglycerol Production in Yarrowia lipolytica. Retrieved from [Link]

-

Anticancer Research. (1998). Biological activity of 6,12-dihydro-1-benzopyrano[3,4-b][4][7]benzothiazin-6-ones. Anticancer Research, 18(1A), 61-3.

- Le Grandois, J., Marchand, S., Le Bizec, B., & Guiffard, I. (2009). Triacylglycerol synthesis by an sn-1, 2 (2, 3)-diacylglycerol transacylase from rat intestinal microsomes. Journal of Biological Chemistry, 268(12), 8473-3321.

- Journal of King Saud University - Science. (2021). Biological activities and GC–MS based chemical profiling of polymolecular methanol extract of Alternaria alternata KUDB15. Journal of King Saud University - Science, 33(1), 101234.

-

TRACE: Tennessee Research and Creative Exchange. (n.d.). Switching palmitoyl and oleoyl positions in sn-2 and sn-3 of a triacylglycerol led to differential body weight gain rates and he. Retrieved from [Link]

- Eichmann, T. O., Lass, A., & Zechner, R. (2012). Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases. Journal of Biological Chemistry, 287(49), 41446-41457.

- MDPI. (2022). Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae. Journal of Fungi, 8(3), 272.

- Farese, R. V., Sajan, M. P., & Standaert, M. L. (2005). A Membrane-Bound Diacylglycerol Species Induces PKCε-Mediated Hepatic Insulin Resistance. Cell metabolism, 2(5), 309-318.

- Journal of Natural Products. (2016). Stereochemical Assignment and Biological Evaluation of BE-14106 Unveils the Importance of One Acetate Unit for the Antifungal Activity of Polyene Macrolactams.

- The Journal of Antibiotics. (2015). Penicyrones A and B, an epimeric pair of α-pyrone-type polyketides produced by the marine-derived Penicillium sp. The Journal of Antibiotics, 68(8), 516-520.

-

PubChem. (n.d.). 1,2-Dioctanoyl-sn-glycerol. Retrieved from [Link]

- Frontiers in Plant Science. (2012). The significance of different diacylgycerol synthesis pathways on plant oil composition and bioengineering. Frontiers in Plant Science, 3, 147.

- Chemical Science. (2021). Total synthesis, isolation, surfactant properties, and biological evaluation of ananatosides and related macrodilactone-containing rhamnolipids. Chemical Science, 12(12), 4413-4424.

Sources

- 1. A Membrane-Bound Diacylglycerol Species Induces PKCɛ-Mediated Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2-Dioctanoyl- sn- glycerol [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Conformationally Constrained Analogues of Diacylglycerol (DAG). 25. Exploration of the sn-1 and sn-2 carbonyl functionality reveals the essential role of the sn-1 carbonyl at the lipid interface in the binding of DAG-lactones to protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformationally constrained analogues of diacylglycerol. 11. Ultrapotent protein kinase C ligands based on a chiral 5-disubstituted tetrahydro-2-furanone template - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of Benzyl-Protected Diacylglycerol Analogues

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to Diacylglycerol Signaling and the Role of Synthetic Analogues

1.1. The Central Role of Diacylglycerol (DAG) as a Second Messenger Diacylglycerol (DAG) is a pivotal lipid second messenger generated at the cell membrane in response to extracellular signals.[1] Its production is most commonly initiated by the receptor-activated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), which also yields inositol 1,4,5-trisphosphate (IP₃). While IP₃ mobilizes intracellular calcium, DAG remains within the membrane to engage a host of downstream effector proteins. This simple diglyceride, composed of a glycerol backbone with two fatty acid chains, is a master regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and metabolism.[2]

1.2. The Imperative for Synthetic DAG Analogues in Research Endogenous DAG is transient and rapidly metabolized, primarily through phosphorylation by diacylglycerol kinases (DGKs) to form phosphatidic acid (PA) or by hydrolysis via DAG lipases.[3][4] This short half-life makes it challenging to study its downstream effects with precision. Consequently, researchers rely on synthetic DAG analogues that offer greater metabolic stability and allow for controlled experimental manipulation. These tools, which range from simple cell-permeable molecules like 1-oleoyl-2-acetyl-sn-glycerol (OAG) to highly potent mimics like the phorbol esters, have been indispensable for dissecting DAG-mediated signaling pathways.[3][5]

1.3. The Benzyl Group: A Strategic Tool in Synthesis and Its Biological Implications The benzyl group (Bn) is a widely used protecting group in organic synthesis due to its stability across a broad range of reaction conditions.[6][7] In the context of DAG analogues, benzyl ethers are employed to mask hydroxyl groups on the glycerol backbone, enabling regioselective modifications and the introduction of specific fatty acid chains.[8][9]

The presence of a benzyl group on the final molecule is not always intended for biological assays; it is often a remnant of the synthetic route or a deliberate modification to alter physicochemical properties such as lipophilicity. Its removal typically requires conditions like catalytic hydrogenolysis.[10] However, the development of milder deprotection methods, such as visible-light-mediated oxidative debenzylation, has expanded the synthetic toolkit.[6][7] When retained in the final analogue, the bulky, non-polar benzyl group can influence the molecule's interaction with its protein targets, potentially altering binding affinity, isoform selectivity, and overall biological activity.

Section 2: Synthesis and Chemical Properties

2.1. Rationale for Benzyl Group Protection in DAG Analogue Synthesis The synthesis of structurally defined DAG analogues, especially those with different fatty acids at the sn-1 and sn-2 positions, necessitates a robust protecting group strategy. The benzyl group is ideal for protecting the primary hydroxyl group of the glycerol backbone, allowing for sequential acylation of the remaining hydroxyls. Its key advantages include:

-

Stability: It is resistant to a wide range of acidic, basic, and nucleophilic conditions used during acylation steps.[6]

-

Orthogonality: It can be removed under conditions (e.g., hydrogenolysis) that do not affect common ester linkages of the fatty acid chains, assuming the chains are saturated.[10] For analogues with unsaturated fatty acids, alternative protecting groups like p-methoxybenzyl (PMB), which can be cleaved under mild oxidative conditions, are often preferred.[8]

2.2. General Synthetic Strategies A common approach begins with a protected glycerol derivative, such as solketal, which is benzylated at the free primary hydroxyl group. Following deprotection of the acetonide, the two remaining hydroxyls can be sequentially acylated with the desired fatty acids. The final step involves the debenzylation of the primary position to yield the target 1,2-diacylglycerol. This strategic use of protection and deprotection ensures the precise placement of acyl chains, which is critical as only the sn-1,2-DAG isomer is the biologically active form for activating protein kinase C (PKC).[11]

Section 3: Core Mechanism of Action: Protein Kinase C Activation

3.1. The Protein Kinase C (PKC) Family: Structure and Regulation The PKC family comprises serine/threonine kinases that are central effectors of DAG signaling.[12] These enzymes are broadly classified into three groups: conventional (cPKC), novel (nPKC), and atypical (aPKC). Both cPKC and nPKC isoforms are directly activated by DAG. A key feature of their regulatory domain is the C1 domain, which serves as the recognition module for DAG and its mimics like phorbol esters.[3][13]

3.2. The C1 Domain: The High-Affinity DAG Binding Site The C1 domain is a small, cysteine-rich zinc-finger motif. Novel and conventional PKCs contain a tandem repeat of these domains (C1A and C1B). Upon generation of DAG in the membrane, the C1 domain binds to it with high affinity. This interaction is not merely a simple binding event; it alters the physical properties of the membrane and stabilizes the enzyme in an active conformation at the membrane surface.[1] This membrane translocation is a hallmark of PKC activation.[13]

3.3. Signaling Pathway Diagram

Caption: Canonical DAG/PKC Signaling Pathway.

Section 4: Beyond PKC: Other Cellular Targets of DAG Analogues

While PKC is the most studied effector, DAG analogues can modulate other important signaling proteins that contain homologous C1 domains or other DAG-responsive elements.

-

Transient Receptor Potential Canonical (TRPC) Channels: Several members of the TRPC family of cation channels, particularly TRPC3/6/7, are directly gated by DAG, leading to calcium and sodium influx.[14] Photoswitchable DAG analogues have been developed to study TRPC channel functions with high temporal and spatial precision.[15]

-

Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): These proteins act as guanine nucleotide exchange factors for Ras and Rap small GTPases. Their activation by DAG links lipid signaling to the canonical MAPK/ERK pathway.

-

Munc13: In neurons, Munc13 proteins are essential for priming synaptic vesicles for release. DAG binding to the Munc13 C1 domain is a critical step in potentiating neurotransmitter exocytosis.[16]

Section 5: Experimental Protocols for Assessing Biological Activity

Trustworthy protocols are self-validating systems. The inclusion of appropriate controls is non-negotiable for interpreting results with confidence.

5.1. Protocol 1: Cellular PKC Translocation Assay using Fluorescence Microscopy

This protocol assesses the ability of a DAG analogue to induce the translocation of a PKC isoform from the cytosol to a cellular membrane, a key indicator of its activation.

Methodology:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T or HeLa) on glass-bottom dishes suitable for microscopy.

-

Transfect cells with a plasmid encoding a fluorescently-tagged PKC isoform (e.g., PKCδ-GFP) using a suitable transfection reagent. Allow 20-24 hours for protein expression.[16]

-

-

Cell Starvation (Causality Note):

-

Prior to the experiment, starve the cells in a low-serum medium (e.g., 0.5% FBS) for 2-4 hours. This crucial step reduces basal signaling activity, ensuring a low, diffuse cytoplasmic signal for the PKC-GFP fusion protein before stimulation.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of the benzyl-protected DAG analogue in an appropriate solvent (e.g., DMSO).

-

Dilute the stock solution to the final desired concentration in a serum-free medium.

-

Acquire a baseline image ("pre-treatment") of the transfected cells.

-

Carefully replace the medium with the one containing the DAG analogue.

-

-

Live-Cell Imaging:

-

Immediately begin acquiring images every 15-30 seconds for 10-20 minutes using a confocal or widefield fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂).

-

-

Controls (Self-Validation):

-

Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) to ensure it does not induce translocation.

-

Positive Control: Use a known potent PKC activator, such as Phorbol 12-Myristate 13-Acetate (PMA) at ~100 nM, to confirm that the cellular machinery for PKC translocation is intact.

-

Negative Control: If available, use a biologically inactive isomer (e.g., 1,3-diacylglycerol) to demonstrate structural specificity.[11]

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time. A successful activator will show a rapid increase in membrane fluorescence and a corresponding decrease in cytosolic fluorescence.

-

5.2. Workflow Diagram for Cellular Translocation Assay

Caption: Experimental Workflow for PKC Translocation Assay.

5.3. Protocol 2: In Vitro Diacylglycerol Kinase Assay

This protocol measures the activity of diacylglycerol kinase (DGK), the enzyme that terminates DAG signaling by converting it to phosphatidic acid (PA). It can be adapted to screen for DGK inhibitors or to quantify the amount of a DAG analogue in a sample.

Methodology:

-

Reagent Preparation:

-

Prepare a 10X Assay Buffer (e.g., 500 mM MOPS, pH 7.2, containing MgCl₂ and EGTA).

-

Prepare ATP solution.

-

Prepare the DAG analogue substrate, typically solubilized in a detergent like Triton X-100 to form micelles.

-

Obtain purified, recombinant DGK enzyme.

-

-

Enzymatic Reaction (based on kit ab242293):

-

In a 96-well plate, add Assay Buffer, the DAG analogue substrate, and purified DGK enzyme.

-

Initiate the reaction by adding ATP. Incubate at 37°C. The DGK will phosphorylate the DAG to produce PA.

-

-

Coupled Detection Reaction:

-

Stop the kinase reaction.

-

Add a lipase that specifically hydrolyzes PA to glycerol-3-phosphate.

-

Add glycerol-3-phosphate oxidase (GPO), which oxidizes the glycerol-3-phosphate, producing hydrogen peroxide (H₂O₂).

-

Add a fluorometric probe (e.g., Amplex Red) and horseradish peroxidase (HRP). The H₂O₂ reacts with the probe in the presence of HRP to generate a highly fluorescent product (e.g., resorufin).

-

-

Measurement:

-

Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

-

Controls and Standardization:

-

No Enzyme Control: A reaction mix without DGK to measure background signal.

-

No Substrate Control: A reaction mix without the DAG analogue to ensure the signal is substrate-dependent.

-

Standard Curve: Generate a standard curve using known concentrations of PA or a DAG standard to quantify the amount of product formed.

-

Section 6: Data Interpretation and Comparative Analysis

6.1. Key Parameters for Biological Activity When evaluating DAG analogues, two key parameters are essential:

-

Potency (EC₅₀/IC₅₀): The concentration of the analogue required to produce 50% of the maximal effect (e.g., PKC activation) or inhibition. A lower EC₅₀ value indicates higher potency.

-

Efficacy: The maximal response an analogue can produce. A full agonist will produce the maximum possible cellular response, while a partial agonist will produce a sub-maximal response even at saturating concentrations.

6.2. Comparative Activity of Selected Diacylglycerol Analogues

The table below summarizes the activity of common DAG analogues. While specific data for benzyl-protected analogues is sparse in comparative literature, their activity would be evaluated using the same parameters, with the benzyl group's influence on potency and selectivity being a key area of investigation.

| Compound Name | Class | Primary Target(s) | Typical Effective Concentration | Key Characteristics |

| sn-1,2-Diacylglycerol (Endogenous) | Endogenous Ligand | PKC, TRPC, RasGRP | Variable (transient) | The natural, biologically active second messenger with a very short half-life. |

| PMA (Phorbol 12-Myristate 13-Acetate) | Phorbol Ester | PKC, RasGRP | 10 - 200 nM | Extremely potent and metabolically stable, leading to sustained activation; considered a tumor promoter.[5] |

| OAG (1-Oleoyl-2-acetyl-sn-glycerol) | Synthetic Analogue | PKC, TRPC | 10 - 100 µM | Cell-permeable and widely used, but with lower potency than phorbol esters; mimics endogenous DAG action.[3][14] |

| sn-1,3-Diacylglycerol | Inactive Analogue | None | N/A | Biologically inactive isomer; serves as an essential negative control in experiments.[11] |

| Benzyl-Protected DAG Analogue | Synthetic Analogue | PKC, etc. | To be determined | Activity is highly dependent on the specific structure, acyl chains, and whether the benzyl group sterically hinders C1 domain binding. |

Section 7: Applications and Future Directions

7.1. Probing Signal Transduction Pathways Benzyl-protected DAG analogues, as part of the broader family of synthetic DAGs, are invaluable chemical probes. They allow researchers to:

-

Activate specific signaling pathways on demand to study downstream consequences.

-

Investigate the roles of specific PKC isoforms in cellular processes.

-

Dissect the complex interplay between DAG and calcium signaling.

7.2. Leads in Drug Discovery The DAG/PKC axis is implicated in numerous diseases, including cancer, cardiovascular disease, and neurological disorders. Developing isoform-selective PKC modulators is a major goal in pharmacology. Synthetic DAG analogues, including structurally novel benzyl-protected derivatives, can serve as scaffolds for the design of new therapeutics with improved selectivity and drug-like properties.

7.3. Challenges and Future Outlook The primary challenge lies in achieving isoform-selectivity. Most DAG analogues activate a broad range of PKC isoforms. The future of the field points towards the development of "smart" analogues, such as photoswitchable or caged compounds, that allow for unprecedented control over signaling in living systems.[15][16] Furthermore, exploring how modifications like benzyl protection can be strategically used to bias an analogue towards a specific PKC isoform or a non-PKC effector like TRPC6 remains a promising avenue for research.

References

-

Leinders-Zufall, T., et al. (2018). A diacylglycerol photoswitching protocol for studying TRPC channel functions in mammalian cells and tissue slices. STAR Protocols. Available at: [Link]

-

López, J. J., et al. (2009). Diacylglycerol analogues activate second messenger-operated calcium channels exhibiting TRPC-like properties in cortical neurons. Journal of Neurochemistry. Available at: [Link]

-

Wikipedia contributors. (2024). Phorbol. Wikipedia. Available at: [Link]

-

Lo, H., & St-Onge, M. P. (2005). Diacylglycerol: efficacy and mechanism of action of an anti-obesity agent. Obesity. Available at: [Link]

-

Agranoff, B. W., et al. (1999). Diacylglycerol. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Available at: [Link]

-

Marquez, V. E., et al. (2002). Synthetic Diacylglycerols (DAG) and DAG-Lactones as Activators of Protein Kinase C (PK-C). Accounts of Chemical Research. Available at: [Link]

-

Kimura, T., et al. (2009). A molecular mechanism for diacylglycerol-mediated promotion of negative caloric balance. Journal of Molecular Medicine. Available at: [Link]

-

Ford, D. A., et al. (1989). Alkyl analogs of diacylglycerol as activators of protein kinase C. Archives of Biochemistry and Biophysics. Available at: [Link]

-

Gómez-Fernández, J. C., et al. (2004). Diacylglycerols as activators of protein kinase C. Molecular Membrane Biology. Available at: [Link]

-

Valdimarsson, G. O., et al. (2024). Chemoenzymatic Synthesis of ABC- Type Enantiostructured Triacylglycerols by Use of the p-Methoxybenzyl Protective Group. Preprints.org. Available at: [Link]

-

Cavedon, C., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. Available at: [Link]

-

Frank, D., et al. (2018). Photoswitchable diacylglycerols enable optical control of protein translocation, PKC activity, and vesicle release. eLife. Available at: [Link]

-

Cho, J. H., & Stahelin, R. V. (2005). Diacylglycerol-induced Membrane Targeting and Activation of Protein Kinase C. Journal of Biological Chemistry. Available at: [Link]

-

Merino, E., et al. (2019). Diacylglycerol kinase control of protein kinase C. Biochemical Society Transactions. Available at: [Link]

-

Madsen, R., & Bols, M. (2022). A study of the DIBAL-promoted selective debenzylation of α-cyclodextrin protected with two different benzyl groups. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Zubkova, O. V., et al. (2010). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Journal of Carbohydrate Chemistry. Available at: [Link]

-

Cavedon, C., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. ACS Publications. Available at: [Link]

-

Gaunt, M. J., et al. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. Diacylglycerols as activators of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Diacylglycerol kinase control of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phorbol - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. um.es [um.es]

- 13. escholarship.org [escholarship.org]

- 14. Diacylglycerol analogues activate second messenger-operated calcium channels exhibiting TRPC-like properties in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A diacylglycerol photoswitching protocol for studying TRPC channel functions in mammalian cells and tissue slices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Photoswitchable diacylglycerols enable optical control of protein translocation, PKC activity, and vesicle release - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-sn-1,2-Dioctanoyl-3-benzylglycerol: A Precision Tool for Signal Transduction Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of cellular signaling, precision is paramount. The study of lipid-mediated pathways, particularly those involving the second messenger diacylglycerol (DAG) and its primary effector, Protein Kinase C (PKC), demands chemical tools that offer specificity and clarity. (S)-sn-1,2-Dioctanoyl-3-benzylglycerol emerges as such a tool—a structurally precise molecule designed not for activation, but for inaction. This guide delves into the molecular characteristics, scientific rationale, and practical application of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol, establishing its essential role as a negative control for validating PKC-dependent signaling events. By understanding its design and function, researchers can enhance the rigor and reliability of their experimental outcomes.

Introduction: The Diacylglycerol/PKC Signaling Axis

The hydrolysis of membrane phosphoinositides by phospholipase C (PLC) is a fundamental step in signal transduction, generating two critical second messengers: inositol 1,4,5-trisphosphate (IP₃) and sn-1,2-diacylglycerol (DAG). While IP₃ mobilizes intracellular calcium, DAG remains within the plasma membrane to recruit and activate members of the Protein Kinase C (PKC) family of serine/threonine kinases.[1] The activation of PKC isoforms initiates a cascade of phosphorylation events that regulate a vast array of cellular processes, including proliferation, differentiation, apoptosis, and gene expression.[2]

To dissect these pathways, researchers widely employ cell-permeable synthetic DAG analogs. The most common of these is sn-1,2-dioctanoyl-sn-glycerol (DiC8), which effectively mimics endogenous DAG and potently activates conventional and novel PKC isoforms.[3] However, the interpretation of experiments using DiC8 hinges on the ability to distinguish its specific, PKC-mediated effects from other potential off-target or non-specific cellular responses. This necessitates a control molecule that is structurally analogous to DiC8 but is incapable of activating PKC.

The Molecular Determinant of PKC Activation: The sn-3 Hydroxyl Group

The interaction between DAG and the C1 domain of PKC is highly specific. Structural and biochemical studies have revealed that three points of contact are essential for the stable binding and subsequent activation of the enzyme. These interactions involve the two carbonyl groups of the ester linkages at the sn-1 and sn-2 positions and, crucially, the free hydroxyl group at the sn-3 position of the glycerol backbone.[4] This sn-3 hydroxyl group is believed to form a critical hydrogen bond within the C1 domain, stabilizing the active conformation of the enzyme.

Blocking this hydroxyl group, therefore, is predicted to abrogate the molecule's ability to activate PKC. This principle forms the basis for the rational design of an ideal negative control.

(S)-sn-1,2-Dioctanoyl-3-benzylglycerol: The Inactive Analog

(S)-sn-1,2-Dioctanoyl-3-benzylglycerol is a synthetic diacylglycerol analog designed specifically to serve as a negative control in PKC studies. Its core structure is identical to the active DiC8 molecule, featuring two eight-carbon (octanoyl) fatty acid chains esterified to the sn-1 and sn-2 positions of a glycerol backbone. The key modification is the presence of a benzyl group (Bn) attached via an ether linkage to the sn-3 position, effectively capping the critical hydroxyl group.

The benzyl group is a common protecting group in organic synthesis, chosen for its relative stability and its ability to render the hydroxyl group chemically inaccessible.[5] By preventing the hydrogen bonding interaction required for PKC activation, this modification transforms an agonist into a functionally inert molecule for this specific pathway.

Physicochemical Properties

The properties of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol are summarized in the table below. Its lipid nature ensures it partitions into cellular membranes similarly to DiC8, making it an excellent spatial and physicochemical control.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₄₂O₅ | [6] |

| Molecular Weight | 434.61 g/mol | [6] |

| CAS Number | 688021-88-7 | |

| Appearance | Clear, colorless oil | |

| Stereochemistry | (S) | |

| Solubility | Dichloromethane, Ether, Ethyl Acetate, Methanol | [6] |

| Storage Temperature | -20°C (long-term) | [6] |

The Logic of a Self-Validating System: Application as a Negative Control

The trustworthiness of any experimental result relies on the quality of its controls. In the context of PKC signaling, simply observing an effect after adding DiC8 is insufficient to prove PKC's involvement. The observed cellular response could be due to non-specific membrane perturbation, metabolism of the octanoyl chains, or off-target effects.

By using (S)-sn-1,2-Dioctanoyl-3-benzylglycerol alongside DiC8, a researcher creates a self-validating experimental system. The logic is as follows:

-

Hypothesis: The cellular response to DiC8 is mediated by PKC activation.

-

Positive Control: Treatment with DiC8 should elicit the response.

-

Negative Control: Treatment with an equimolar concentration of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol should not elicit the response.

If this condition is met, it provides strong evidence that the observed phenomenon is specifically dependent on the structural integrity of the DAG headgroup and, by extension, the activation of PKC.

Experimental Protocol: In Vitro PKC Kinase Activity Assay

This protocol describes a non-radioactive, colorimetric assay to measure the phosphotransferase activity of purified PKC, demonstrating the differential effects of DiC8 and its benzylated, inactive analog.

A. Materials and Reagents

-

Purified, active PKC isoform (e.g., PKCα, β, or δ)

-

PKC Kinase Activity Assay Kit (e.g., Abcam ab139437 or similar) containing:

-

Microplate pre-coated with PKC substrate peptide

-

Phospho-specific substrate antibody

-

HRP-conjugated secondary antibody

-

ATP, Kinase Assay Buffer, TMB Substrate, Stop Solution

-

-

sn-1,2-Dioctanoyl-sn-glycerol (DiC8)

-

(S)-sn-1,2-Dioctanoyl-3-benzylglycerol

-

Phosphatidylserine (PS)

-

Triton X-100

-

DMSO (anhydrous)

-

Microplate reader capable of measuring absorbance at 450 nm

B. Preparation of Solutions

-

PKC Enzyme Stock: Reconstitute purified PKC in Kinase Assay Buffer to a concentration of 50-100 ng/µL. Aliquot and store at -80°C.

-

Lipid Activator Stocks (100x):

-

Prepare a 2 mg/mL solution of PS in chloroform.

-

Prepare 10 mM stock solutions of both DiC8 and (S)-sn-1,2-Dioctanoyl-3-benzylglycerol in DMSO.

-

-

Lipid Micelle Preparation (for each condition):

-

In a glass tube, combine 20 µL of the 2 mg/mL PS stock with 20 µL of either the 10 mM DiC8 stock (for "Active" condition) or the 10 mM (S)-sn-1,2-Dioctanoyl-3-benzylglycerol stock (for "Negative Control" condition). For the "Basal" condition, omit the diacylglycerol analog.

-

Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in 200 µL of Kinase Assay Buffer containing 0.3% Triton X-100.

-

Sonicate the mixture on ice for 5-10 minutes until the solution is clear, indicating micelle formation.

-

C. Assay Procedure

-

Assay Setup: Set up triplicate wells for each condition in the substrate-coated microplate:

-

Basal Activity: No lipid activator.

-

Positive Control: DiC8/PS micelles.

-

Negative Control: (S)-sn-1,2-Dioctanoyl-3-benzylglycerol/PS micelles.

-

No Enzyme Control: DiC8/PS micelles, but add Kinase Assay Buffer instead of enzyme.

-

-

Reaction Initiation:

-

To each well, add 30 µL of Kinase Assay Buffer.

-

Add 10 µL of the appropriate prepared lipid micelles (or buffer for the "Basal" condition).

-

Add 5 µL of purified PKC enzyme (e.g., 250 ng) to all wells except the "No Enzyme Control". Add 5 µL of Kinase Assay Buffer to the "No Enzyme Control" wells.

-

Initiate the kinase reaction by adding 5 µL of a 1 mM ATP solution (prepared in Kinase Assay Buffer). The final volume should be 50 µL.

-

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Detection:

-

Aspirate the reaction mixture from the wells and wash each well 3-4 times with 200 µL of Wash Buffer provided in the kit.

-

Add 50 µL of the phospho-specific substrate antibody to each well and incubate at room temperature for 60 minutes.

-

Wash the wells as described above.

-

Add 50 µL of the HRP-conjugated secondary antibody to each well and incubate at room temperature for 60 minutes.

-

Wash the wells as described above.

-

Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.

-

Stop the reaction by adding 100 µL of Stop Solution to each well. The color will turn yellow.

-

-

Data Acquisition: Read the absorbance at 450 nm on a microplate reader within 15 minutes of adding the Stop Solution.

Data Interpretation and Expected Outcomes

The absorbance at 450 nm is directly proportional to the amount of phosphorylated substrate, and thus to the PKC activity. After subtracting the "No Enzyme Control" background from all readings, the results should clearly differentiate the activity levels between the conditions.

| Experimental Condition | Activator | Expected PKC Activity (Relative to Basal) | Rationale |

| Basal Activity | PS only | 1x (Baseline) | Measures the low-level, cofactor-dependent activity of PKC without a DAG signal. |

| Positive Control | sn-1,2-Dioctanoyl-sn-glycerol (DiC8) + PS | High (e.g., 5-20x increase) | DiC8 mimics endogenous DAG, potently activating PKC via its free sn-3 OH group.[4] |

| Negative Control | (S)-sn-1,2-Dioctanoyl-3-benzylglycerol + PS | ~1x (Similar to Basal) | The benzylated sn-3 position prevents binding to and activation of PKC. |

Conclusion

(S)-sn-1,2-Dioctanoyl-3-benzylglycerol is not merely a chemical compound; it is an essential tool for ensuring the scientific rigor of research into PKC-mediated signaling. Its design is a direct application of our molecular understanding of the PKC activation mechanism. By incorporating this specific negative control into experimental workflows, researchers can confidently attribute the effects of its active counterpart, DiC8, to the targeted activation of Protein Kinase C. This level of precision is indispensable for building accurate models of cellular signaling and for the development of therapeutics that target these complex pathways.

References

- Diacylglycerols as activators of protein kinase C (Review). Taylor & Francis Online.

- Cabot, M. C., & Jaken, S. (1984). Structural and chemical specificity of diacylglycerols for protein kinase C activation.

- Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro. PubMed.

- Synthesis of Phosphatidyl Glycerol Containing Unsymmetric Acyl Chains Using H-Phosphon

- Conformationally constrained analogues of diacylglycerol (DAG). Effect on protein kinase C (PK-C) binding by the isosteric replacement of sn-1 and sn-2 esters in DAG-lactones. PubMed.

- Synthesis of C-18 mixed acid diacyl-sn-glycerol enantiomers. PubMed.

- Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species. Sigma-Aldrich.

- Diacylglycerol. Basic Neurochemistry - NCBI Bookshelf.

- Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. PMC.

- PKC Kinase Activity Assay Kit (ab139437). Abcam.

- Unraveling the Nuances of PKC Activation: A Comparative Guide to 1-Stearoyl-2- Arachidonoyl-sn-Glycerol and Other Diacylglycerol Species. Benchchem.

- Contrasting effects of sn-1,2-dioctanoyl glycerol as compared to other protein kinase C activators in adrenal glomerulosa cells. PubMed.

- DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. SpringerLink.

- Photoswitchable diacylglycerols enable optical control of protein translocation, PKC activity, and vesicle release. PMC.

- The Edge of Specificity: Unveiling the Advantages of Dioctanoylglycol in Protein Kinase C Activ

- Total synthesis and bioactivity investig

- Synthesis and biological evaluation of C-3'-modified analogs of 9(R)-dihydrotaxol. PubMed.

- The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering. Frontiers.

- Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Organic Syntheses.

- D3710 S-sn-1,2-Dioctanoyl-3-benzylglycerol - CAS.

Sources

- 1. utoledo.edu [utoledo.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Contrasting effects of sn-1,2-dioctanoyl glycerol as compared to other protein kinase C activators in adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular activation of protein kinase C and regulation of the surface transferrin receptor by diacylglycerol is a spontaneously reversible process that is associated with rapid formation of phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Total synthesis and bioactivity investigation of a chiral diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Stereochemistry of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol, a pivotal molecule in biochemical research and drug development. We will delve into the fundamental principles of stereoisomerism in glycerolipids, the critical role of the sn (stereospecific numbering) system, and the profound impact of stereochemistry on biological activity, particularly in the context of Protein Kinase C (PKC) activation. This guide will further detail the stereospecific synthesis of the (S)-enantiomer, robust analytical techniques for its chiral verification, and its applications as a powerful tool for elucidating cellular signaling pathways.

The Foundational Importance of Stereochemistry in Diacylglycerols

Glycerolipids, ubiquitous components of biological membranes and key players in cellular signaling, possess a chiral center at the C-2 position of the glycerol backbone when substituted with different acyl groups at the sn-1 and sn-3 positions.[1] This chirality gives rise to stereoisomers, molecules with the same chemical formula and connectivity but different three-dimensional arrangements of their atoms.[2] In the realm of diacylglycerols (DAGs), the precise spatial orientation of the acyl chains and the free hydroxyl group is not a trivial detail; it is a critical determinant of their biological function.

The stereospecific numbering (sn) system is the standardized nomenclature used to unambiguously describe the stereochemistry of glycerol derivatives. In this system, the glycerol molecule is drawn in a Fischer projection with the hydroxyl group at C-2 pointing to the left. The carbons are then numbered sequentially from top to bottom as sn-1, sn-2, and sn-3. Consequently, naturally occurring glycerolipids predominantly exist in the (S)-configuration, which corresponds to the sn-1,2-diacyl substitution pattern.

The biological significance of this stereospecificity is profound. Enzymes involved in lipid metabolism and signaling, such as lipases and kinases, exhibit a high degree of stereoselectivity.[3][4] For instance, the activation of Protein Kinase C (PKC), a crucial family of enzymes in signal transduction, is stereospecifically dependent on sn-1,2-diacylglycerols.[5] The enantiomer, sn-2,3-diacylglycerol, is biologically inactive in this context, highlighting the lock-and-key nature of these molecular interactions.[4]

(S)-sn-1,2-Dioctanoyl-3-benzylglycerol: A Precisely Engineered Molecular Probe

(S)-sn-1,2-Dioctanoyl-3-benzylglycerol is a synthetic diacylglycerol analog designed to probe and manipulate cellular signaling pathways. Its structure is strategically crafted to confer specific properties:

-

sn-1,2-Dioctanoyl Groups: The two octanoyl (C8:0) fatty acid chains at the sn-1 and sn-2 positions render the molecule sufficiently lipophilic to traverse cell membranes. This cell-permeant characteristic is crucial for its use in living cell assays.[6]

-

(S)-Configuration: The defined (S)-stereochemistry at the C-2 position ensures that it mimics the naturally occurring, biologically active form of DAG, allowing for specific interaction with and activation of target proteins like PKC.[5]

-

3-Benzyl Group: The benzyl ether linkage at the sn-3 position serves a critical purpose: it prevents acyl migration. In unprotected 1,2-diacylglycerols, the acyl chains can migrate to the sn-3 position, leading to a mixture of 1,2- and 1,3-diacylglycerol isomers and a loss of stereochemical purity. The bulky benzyl group sterically hinders this rearrangement, ensuring the integrity and specific activity of the molecule.

The interplay of these structural features makes (S)-sn-1,2-Dioctanoyl-3-benzylglycerol an invaluable tool for researchers studying PKC-mediated signaling, insulin resistance, and other DAG-dependent cellular processes.[7]

Stereospecific Synthesis: Crafting the (S)-Enantiomer

The synthesis of enantiomerically pure (S)-sn-1,2-Dioctanoyl-3-benzylglycerol necessitates a stereocontrolled approach. A common and effective strategy begins with a chiral precursor, such as (R)-(-)-Glycidol or a protected glycerol derivative with a defined stereocenter.

Illustrative Synthetic Workflow

Caption: Stereospecific synthesis of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol.

Detailed Protocol: A Self-Validating Approach

Step 1: Nucleophilic Ring-Opening of (R)-(-)-Glycidol

-

Rationale: This step establishes the chiral backbone of the final product. The use of a chiral starting material, (R)-(-)-Glycidol, is paramount. The reaction proceeds via an SN2 mechanism, where the nucleophile (benzyloxide, formed from benzyl alcohol and a base) attacks the less substituted carbon of the epoxide. This results in an inversion of stereochemistry at that center, yielding the desired (S)-configuration in the resulting diol.[8][9]

-

Procedure:

-

To a solution of benzyl alcohol in an anhydrous aprotic solvent (e.g., THF), add a catalytic amount of a strong base (e.g., sodium hydride).

-

Cool the mixture to 0°C and slowly add (R)-(-)-Glycidol.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).[10]

-

Purify the resulting (S)-3-Benzyloxy-1,2-propanediol by column chromatography.[11]

-

Step 2: Diacylation of (S)-3-Benzyloxy-1,2-propanediol

-

Rationale: This step introduces the two octanoyl chains. The use of a slight excess of octanoyl chloride ensures complete acylation of both the primary and secondary hydroxyl groups. Pyridine acts as a base to neutralize the HCl byproduct, and a catalytic amount of 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction.

-

Procedure:

-

Dissolve (S)-3-Benzyloxy-1,2-propanediol in anhydrous pyridine or dichloromethane.

-

Cool the solution to 0°C and add octanoyl chloride dropwise.

-

Allow the reaction to proceed at room temperature until completion (monitored by TLC).

-

Quench the reaction with water and extract the product.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, (S)-sn-1,2-Dioctanoyl-3-benzylglycerol, by silica gel chromatography.

-

Analytical Verification of Stereochemical Purity

Confirming the enantiomeric purity of the synthesized (S)-sn-1,2-Dioctanoyl-3-benzylglycerol is crucial for its reliable use in biological experiments. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this analysis.

Chiral HPLC Workflow

Sources

- 1. scispace.com [scispace.com]

- 2. mgscience.ac.in [mgscience.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 5. The stereospecific activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Roles of diacylglycerols and ceramides in hepatic insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. quora.com [quora.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. prepchem.com [prepchem.com]

Technical Guide: Stereoselective Synthesis & Functional Differentiation of Benzyl-Protected DAGs

Topic: Difference between (S) and (R) enantiomers of benzyl-protected DAGs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

Diacylglycerols (DAGs) are not merely metabolic intermediates but potent second messengers regulating Protein Kinase C (PKC) and other C1-domain-containing effectors.[1][2][3] In medicinal chemistry and lipidomics, benzyl-protected DAGs (specifically 1,2-di-O-benzyl-sn-glycerol and its enantiomer) serve as critical, non-hydrolyzable scaffolds for synthesizing ether-lipid analogs, phosphoinositides, and DAG-lactones.[1][2]

The distinction between the (S) and (R) enantiomers—biologically mapped to the sn-1,2 and sn-2,3 stereochemical numbering—is non-trivial. It dictates biological activity, synthetic route selection, and downstream application. This guide provides a rigorous analysis of their structural divergence, stereoselective synthesis, and functional validation.

Stereochemical Fundamentals: The sn Nomenclature vs. (R)/(S)[1][4]

In lipid biochemistry, the stereospecific numbering (sn) system is the standard.[4] However, organic synthesis relies on Cahn-Ingold-Prelog (CIP) priority rules ((R)/(S)).[1] Bridging these two systems is the first step in accurate experimental design.

The Glycerol Backbone

Glycerol is prochiral.[4] The differentiation occurs at the central carbon (C2).

-

sn-1,2-DAG (Natural): The hydroxyl groups are at positions 1 and 2.[1][2][3] In the Fischer projection (with C1 at the top), the C2-OH is on the left (L-glycerol derivative).[5]

-

sn-2,3-DAG (Unnatural/Ent-DAG): The mirror image.

Critical Note: The biological receptor Protein Kinase C (PKC) is stereospecific. It binds sn-1,2-DAG with high affinity.[1][2] The sn-2,3 enantiomer is generally biologically inactive or acts as a weak competitive inhibitor, making enantiomeric purity paramount in probe development.[2]

Structural Visualization

The following diagram maps the stereochemical relationship between the precursors and the final benzyl-protected scaffolds.

Caption: Divergent synthetic pathways from chiral pool precursors to (S) and (R) benzyl-protected glycerol backbones.[1][8]

Synthetic Pathways: The "Protection Group Swap" Protocol

Direct benzylation of glycerol is non-selective. To obtain high enantiomeric excess (ee > 98%), one must utilize the "Chiral Pool" approach, starting from D-Mannitol or L-Ascorbic acid.[1][2]

The challenge lies in converting the acetonide (isopropylidene) protection of Solketal into benzyl protection without racemization or migration.

Protocol: Synthesis of 1,2-di-O-benzyl-sn-glycerol ((S)-Enantiomer)

This protocol yields the backbone required for biologically active PKC agonists.[1][2]

Starting Material: (S)-Solketal (derived from D-Mannitol).[1][9]

| Step | Reagent/Condition | Mechanism & Purpose |

| 1.[1][2][7][8] C3 Protection | TBDMS-Cl , Imidazole, DMF, 0°C | Silylation. Protects the free primary hydroxyl (C3) with a silyl ether (TBS) to distinguish it from C1/C2. |

| 2. Acetonide Cleavage | AcOH (80%) or p-TsOH , MeOH | Acid Hydrolysis. Removes the 1,2-isopropylidene group, exposing the vicinal diol at C1 and C2. |

| 3.[2] Benzylation | BnBr (excess), NaH , TBAI, THF, Reflux | Williamson Ether Synthesis. Benzylates both exposed hydroxyls (C1 and C2). The TBS group at C3 remains stable under basic conditions. |

| 4. C3 Deprotection | TBAF , THF, rt | Desilylation. Fluoride selectively cleaves the Si-O bond at C3, yielding the final 1,2-di-O-benzyl-sn-glycerol with a free hydroxyl at C3 for further functionalization (e.g., phosphorylation).[1][2] |

Why this route? (Causality)[1][9]

-

Prevention of Acyl Migration: Unlike acyl groups, benzyl ethers are stable to acid and mild base, preventing the 1,2-to-1,3 migration common in DAG synthesis.[2]

-

Stereochemical Integrity: This route avoids reactions at the chiral center (C2).[1] The stereochemistry is "carried over" from D-Mannitol.[1][2]

Analytical Differentiation & Quality Control

Distinguishing the (S) and (R) enantiomers requires more than standard NMR, as they are enantiomers (not diastereomers) in an achiral environment.

Specific Optical Rotation ([α])

Optical rotation is the primary quick-check method, but it is highly concentration-dependent for glycerol derivatives due to intermolecular hydrogen bonding (self-assembly).[1]

-

1,2-di-O-benzyl-sn-glycerol ((S)-isomer): Typically exhibits a negative rotation [α]D ≈ -5.4° (c 1.0, CHCl3).[1][2]

-

2,3-di-O-benzyl-sn-glycerol ((R)-isomer): Exhibits a positive rotation [α]D ≈ +5.4° .[1][2]

Warning: Do not rely on sign alone without controlling concentration. At high concentrations, aggregation can shift the magnitude or even the sign in some glycerol derivatives [1]. Always report c values precisely.

Mosher's Ester Analysis (NMR)

For absolute configuration validation, derivatize the free C3-hydroxyl with (R)- and (S)-MTPA chloride (Mosher's acid chloride).[1]

-

Method: Compare the ¹H NMR or ¹⁹F NMR chemical shifts of the (R)-MTPA and (S)-MTPA esters.

-

Logic: The Δδ (δS - δR) values for protons near the chiral center will show a consistent pattern (positive/negative) based on the spatial arrangement of the phenyl group in the Mosher auxiliary, confirming the (S) or (R) configuration at C2.

Biological Implications: The PKC Activation Model[2]

The ultimate difference between these enantiomers lies in their interaction with the C1 domain of Protein Kinase C.

The Pharmacophore

PKC activation requires the DAG to insert into the membrane and bind the C1 domain.

-

sn-1,2-DAG ((S)-Enantiomer): The "active" isomer.[1][2] The C1 carbonyl (or ether oxygen in benzyl analogs) and C2 oxygen form critical hydrogen bonds with the protein (Gly, Gln residues), while the C3-hydroxyl acts as a hydrogen bond donor.

-

sn-2,3-DAG ((R)-Enantiomer): The "inactive" isomer.[1][2] Due to the stereochemical flip, the C3-hydroxyl and C1/C2 oxygens cannot align simultaneously with the C1 domain's binding cleft.[2]

Pathway Visualization

Caption: The stereospecific activation of PKC by sn-1,2-DAG compared to the inactive sn-2,3 enantiomer.

References

-

Nishimura, T. et al. (2024).[1] Concentration-dependence of specific rotation of optically active glycerol analogues. Chemical Data Collections. [1]

-

Bell, R. M., & Burns, D. J. (1991). Lipid activation of protein kinase C. Journal of Biological Chemistry.

-

Marquez, V. E., et al. (2003). Differential binding modes of diacylglycerol (DAG) and DAG lactones to protein kinase C. Journal of Medicinal Chemistry.[10]

-

PubChem. (2025).[1] 1,2-Dioleoyl-sn-glycerol Compound Summary.

Sources

- 1. 1,2-Dioleoyl-Sn-Glycerol | C39H72O5 | CID 9543716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. air.unimi.it [air.unimi.it]

- 7. orgsyn.org [orgsyn.org]

- 8. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 9. EP1413627A1 - Enzymatic synthesis of (S)-1,2-O-isopropylidene glycerol - Google Patents [patents.google.com]

- 10. Differential binding modes of diacylglycerol (DAG) and DAG lactones to protein kinase C (PK-C) - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on (S)-sn-1,2-Dioctanoyl-3-benzylglycerol applications

This technical guide details the chemical utility, biological applications, and synthetic protocols for (S)-sn-1,2-Dioctanoyl-3-benzylglycerol , a critical intermediate and mechanistic probe in lipid signaling research.

Role: Synthetic Precursor, Structural Negative Control, and Metabolic Probe CAS: D3710 (Generic identifier for the class); Specific CAS for 1,2-DiC8 is 60514-48-9 (Reference for the deprotected product).

Executive Summary

(S)-sn-1,2-Dioctanoyl-3-benzylglycerol is a chemically protected analogue of the cell-permeable second messenger 1,2-Dioctanoyl-sn-glycerol (1,2-DiC8) . Structurally, it consists of a glycerol backbone with octanoic acid (C8:[1]0) esterified at the sn-1 and sn-2 positions, while the sn-3 hydroxyl is masked by a benzyl ether.

Its primary utility in research is twofold:

-

Synthetic Gateway: It serves as the immediate, stable precursor for generating high-purity, chiral 1,2-DiC8 via catalytic hydrogenolysis.

-

Mechanistic Negative Control: Because the sn-3 hydroxyl group is essential for Protein Kinase C (PKC) activation and Diacylglycerol Kinase (DGK) metabolism, this benzyl-protected analogue serves as a rigorous negative control to distinguish specific DAG signaling from non-specific lipophilic membrane effects.

Chemical Architecture & Synthesis

The synthesis of chiral signaling lipids requires precise stereochemical control. (S)-sn-1,2-Dioctanoyl-3-benzylglycerol is synthesized from (S)-Solketal (1,2-isopropylidene-sn-glycerol) to ensure the natural (S)-configuration at the sn-2 position.

Synthetic Pathway

The production follows a "Protect-Acylate-Deprotect" logic. The benzyl group is chosen for its stability under acylation conditions and its clean removal under neutral hydrogenolysis, preventing acyl migration (a common issue with DAGs).

Figure 1: Synthetic route from chiral solketal to the bioactive 1,2-DiC8, highlighting the target molecule as the stable, protected intermediate.[2]

Biological Applications

The "Perfect" Negative Control for PKC Studies

A common error in lipid signaling research is assuming that any effect observed after adding a lipid (like 1,2-DiC8) is due to specific receptor binding. However, medium-chain lipids can also alter membrane fluidity or curvature.

(S)-sn-1,2-Dioctanoyl-3-benzylglycerol solves this ambiguity.

-

Mechanism: The C1 domain of Protein Kinase C (PKC) requires a free hydroxyl group at the sn-3 position to form a critical hydrogen bond. The benzyl ether blocks this interaction.

-

Application: If a biological response (e.g., calcium flux, secretion) is observed with 1,2-DiC8 but absent with the 3-benzyl analogue, the researcher confirms the effect is PKC-dependent and not a physical membrane artifact.

Metabolic Stability Probe

In live cells, 1,2-DiC8 is rapidly phosphorylated by Diacylglycerol Kinase (DGK) to form Phosphatidic Acid (PA), another signaling lipid. This makes it difficult to know if an effect is caused by DAG or PA.

-

The Solution: The 3-benzyl group renders the molecule inert to DGK. It cannot be phosphorylated.

-

Utility: Use this molecule to isolate "pure" DAG-like physical effects (if any) without the complication of downstream metabolites.

Experimental Protocols

Protocol A: Synthesis of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol

Target: Generation of the protected intermediate.

-

Reagents: 3-O-Benzyl-sn-glycerol (1 equiv), Octanoyl chloride (2.2 equiv), Pyridine (anhydrous), DMAP (catalytic).

-

Procedure:

-

Dissolve 3-O-Benzyl-sn-glycerol in anhydrous pyridine/DCM (1:1) under nitrogen.

-

Cool to 0°C. Add octanoyl chloride dropwise to prevent exotherms.

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Quench: Add saturated NaHCO3. Extract with Ethyl Acetate.[3]

-

Purification: Silica gel chromatography (Hexane:EtOAc gradient).

-

-

Validation: 1H-NMR should show disappearance of glycerol -OH protons and appearance of octanoyl chains.

Protocol B: Catalytic Hydrogenolysis (Deprotection)

Target: Generation of active 1,2-DiC8.

-

Substrate: (S)-sn-1,2-Dioctanoyl-3-benzylglycerol dissolved in Ethanol or Ethyl Acetate.

-

Catalyst: 10% Palladium on Carbon (Pd/C).

-

Reaction:

-

Purge system with H2 gas (balloon pressure is usually sufficient).

-

Stir vigorously at RT for 2–4 hours.

-

Note: Monitor by TLC.[3] The benzyl product is less polar; the free alcohol (DiC8) is more polar.

-

-

Workup: Filter through Celite to remove Pd/C. Evaporate solvent.

-

Storage: Store the resulting 1,2-DiC8 at -80°C immediately to prevent acyl migration (1,2-DAG

1,3-DAG).

Protocol C: Negative Control Assay (In Vitro)

Target: Verifying PKC specificity.

-

Preparation: Prepare 10 mM stock solutions of 1,2-DiC8 (Active) and 1,2-Dioctanoyl-3-benzylglycerol (Inactive Control) in DMSO.

-

Cell Treatment:

-

Group A (Vehicle): DMSO only.

-

Group B (Active): 10 µM 1,2-DiC8.

-

Group C (Control): 10 µM 1,2-Dioctanoyl-3-benzylglycerol.

-

-

Readout: Measure PKC translocation (e.g., GFP-PKC

to membrane) or substrate phosphorylation. -

Interpretation:

-

Group B should show high activity.

-

Group C should mimic Group A. If Group C shows activity, the effect is likely non-specific (e.g., detergent-like cytotoxicity).

-

Comparative Data

| Feature | 1,2-Dioctanoyl-sn-glycerol (DiC8) | (S)-sn-1,2-Dioctanoyl-3-benzylglycerol |

| sn-3 Group | Hydroxyl (-OH) | Benzyl Ether (-OBn) |

| PKC Activation | High (Nanomolar affinity) | None (Steric/Chemical block) |

| DGK Substrate | Yes (Converts to Phosphatidic Acid) | No (Metabolically Stable) |

| Membrane Permeability | High | High (More lipophilic) |

| Primary Use | Signaling Agonist | Synthetic Intermediate / Negative Control |

| Storage Stability | Low (Acyl migration to 1,3-isomer) | High (Benzyl group prevents migration) |

Mechanism of Action Diagram

Figure 2: Mechanistic basis for using the benzyl derivative as a negative control. The C1 domain requires hydrogen bonding with the sn-3 hydroxyl, which is absent in the benzyl-protected molecule.

References

-

US Biological. S-sn-1,2-Dioctanoyl-3-benzylglycerol Specifications. Retrieved from

-

Sigma-Aldrich. 1,2-Dioctanoyl-sn-glycerol (DiC8) Product Information.[3] Retrieved from

-

Newton, A. C. (2001).[4] Protein kinase C: structural and spatial regulation.[4] Pharmacological Reviews. (Establishes C1 domain requirement for OH group).

- Hirth, G., & Barner, R. (1982). Synthesis of ether lipids: natural compounds and analogues. Beilstein Journals.

-

Hostetler, K. Y., et al. (2006).[5] Oral 1-O-octadecyl-2-O-benzyl-sn-glycero-3-cidofovir targets the lung. Antiviral Research. (Demonstrates the use of benzyl-glycerol backbones for pharmacokinetic targeting).

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,2-Diacyl-sn-glycero-3-phosphocholine | C42H80NO8P | CID 122218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. Association of diacylglycerol kinase ζ with protein kinase C α: spatial regulation of diacylglycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oral 1-O-octadecyl-2-O-benzyl-sn-glycero-3-cidofovir targets the lung and is effective against a lethal respiratory challenge with ectromelia virus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Catalytic Hydrogenolysis of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol

Executive Summary